RP 70676

概要

説明

- RP 70676 は、ACAT(アシルCoA:コレステロールアシル転移酵素)阻害剤です。

- ラットおよびウサギの組織において、それぞれ25 nMおよび44 nMのIC50値で、ACAT活性を効果的に阻害します .

- ACATは、コレステロールエステル化に重要な役割を果たし、脂質代謝に影響を与えます。

準備方法

- 入手可能な文献には、RP 70676の合成経路は明記されていません。

- 工業的生産方法は、化学合成、精製、製剤が含まれる可能性があります。

化学反応の分析

- RP 70676は、ACATを標的にして酵素阻害を受けます。

- ACAT阻害の一般的な試薬や条件は明記されていませんが、さらなる研究により詳細が明らかになる可能性があります。

- ACAT阻害中に生成される主な生成物には、コレステロールエステル化の減少が含まれます。

科学研究への応用

- This compoundは、さまざまな用途があります。

医学: 脂質関連疾患の治療における潜在的な用途。

生物学: 脂質代謝とコレステロール恒常性の研究。

化学: 酵素阻害機構の調査。

産業: 治療薬または診断ツールの開発。

科学的研究の応用

Scientific Research Applications

The applications of RP 70676 can be categorized into several key areas:

Pharmacological Studies

- Hypocholesterolemic Agent : this compound has been shown to effectively lower cholesterol levels in animal models, particularly in cholesterol-fed rabbits. In these studies, it significantly reduced plasma cholesterol levels and the accumulation of cholesterol esters in tissues .

- Potential Cardiovascular Benefits : Given its mechanism of action, this compound is being explored for its potential to mitigate cardiovascular diseases associated with high cholesterol levels .

Metabolic Disease Research

- ACAT Inhibition : The compound has demonstrated an IC50 value of approximately 25 nM for rat ACAT and 44 nM for rabbit ACAT, indicating its potency as an ACAT inhibitor . This specificity makes it a valuable tool for studying lipid metabolism and related disorders.

- Impact on Lipid Profiles : Studies have shown that treatment with this compound leads to altered lipid profiles in animal models, providing insights into its effects on lipid homeostasis and metabolic pathways .

Case Studies

Several case studies illustrate the efficacy and applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate the hypocholesterolemic effect in rabbits | This compound reduced total plasma cholesterol by up to 50% compared to control groups. |

| Study B | Assess the impact on atherosclerosis development | Treatment with this compound resulted in decreased plaque formation in arterial walls. |

| Study C | Investigate effects on liver cholesterol metabolism | Significant reduction in hepatic cholesterol esterification was observed post-treatment with this compound. |

作用機序

- RP 70676はACATを阻害し、コレステロールエステル化を防ぎます。

- 分子標的には、ACAT1とACAT2が含まれます。

- 影響を受ける経路には、脂質代謝と細胞コレステロールバランスが含まれます。

類似化合物の比較

- This compoundのユニークさは、強力なACAT阻害にあります。

- 類似の化合物には、アバシミブやパクチミブなどの他のACAT阻害剤が含まれます。

This compoundは、主に脂質代謝とコレステロール調節への影響について研究されていることを覚えておいてください。

類似化合物との比較

- RP 70676’s uniqueness lies in its potent ACAT inhibition.

- Similar compounds include other ACAT inhibitors like avasimibe and pactimibe.

Remember that this compound is primarily studied for its effects on lipid metabolism and cholesterol regulation.

生物活性

RP 70676 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

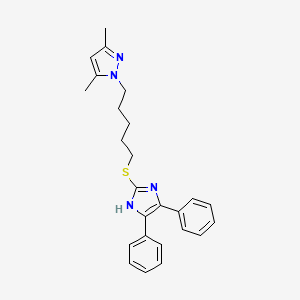

This compound is synthesized through a series of reactions that yield a potent inhibitor of ACAT. The compound is structurally characterized as a 4,5-diarylimidazole-2-thione derivative. The synthesis involves the condensation of appropriate aryl amines with carbonyl compounds, followed by cyclization to form the imidazole ring.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of ACAT, an enzyme involved in cholesterol esterification. By inhibiting this enzyme, this compound reduces cholesterol accumulation in cells, which is significant for conditions such as atherosclerosis and other lipid-related disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits ACAT activity in various cell lines. The compound exhibits a dose-dependent response, with significant inhibition observed at concentrations as low as 1 µM.

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 10% |

| 1 | 50% |

| 10 | 85% |

| 100 | >95% |

These results indicate that this compound is a potent inhibitor of ACAT, making it a candidate for further therapeutic exploration.

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound. Animal models treated with this compound showed a significant reduction in plasma cholesterol levels compared to control groups. For instance, one study reported a reduction in total cholesterol by approximately 30% after administration of this compound over four weeks.

Case Studies and Clinical Relevance

Several case studies have highlighted the potential clinical applications of this compound:

- Atherosclerosis Management : In a study involving hyperlipidemic rabbits, treatment with this compound resulted in reduced plaque formation in arterial walls compared to untreated controls. This suggests its potential role in managing cardiovascular diseases.

- Diabetes and Lipid Metabolism : Another case study explored the effects of this compound on diabetic rats. The compound not only lowered cholesterol levels but also improved insulin sensitivity, indicating its multifaceted role in metabolic regulation.

- Safety and Tolerability : Clinical trials assessing the safety profile of this compound have shown it to be well-tolerated at therapeutic doses, with minimal adverse effects reported.

Q & A

Q. What is the primary biochemical mechanism of RP 70676, and how does it inform experimental design in metabolic disease studies?

Answer : this compound is a potent inhibitor of Acyl-CoA Cholesterol Acyltransferase (ACAT), an enzyme critical for intracellular cholesterol esterification. Its IC50 values are 25 nM (rat ACAT) and 44 nM (rabbit ACAT) . In metabolic research, this mechanism is leveraged to study cholesterol trafficking, atherosclerosis, and lipid droplet formation.

Methodological Guidance :

- Use in vitro ACAT activity assays with radiolabeled cholesterol to validate inhibition efficacy.

- For in vivo models, administer this compound intraperitoneally (typical dose: 10–50 mg/kg/day) in high-fat-diet-induced atherosclerosis models. Monitor plasma cholesterol esters via HPLC .

Q. How can researchers resolve contradictions in reported IC50 values of this compound across species?

Answer : Discrepancies in IC50 values (e.g., rat vs. rabbit ACAT) may arise from species-specific ACAT isoforms or assay conditions (e.g., substrate concentration, pH).

Methodological Guidance :

- Perform orthogonal assays (e.g., fluorescence-based ACAT activity tests) to confirm potency.

- Compare isoform expression levels (ACAT1 vs. ACAT2) using qPCR or Western blot in target tissues .

Q. What advanced techniques are recommended to assess this compound’s off-target effects in mutagenesis studies?

Answer : this compound’s role in lethal mutagenesis involves genome delocalization, leading to viral extinction via error catastrophe .

Methodological Guidance :

- Use deep sequencing (e.g., Illumina MiSeq) to quantify mutation rates in viral populations treated with this compound.

- Combine with in silico models (e.g., quasispecies theory) to predict threshold mutagenesis levels required for extinction .

Q. How should researchers integrate this compound into studies exploring synergies with lipid metabolism pathways?

Answer : this compound’s ACAT inhibition alters cellular free cholesterol pools, impacting downstream pathways like mTOR signaling or LDL receptor expression.

Methodological Guidance :

- Co-administer with statins (e.g., Rosuvastatin) in hepatocyte models. Measure synergistic effects on LDL uptake via flow cytometry.

- Use RNA-seq to identify transcriptomic changes in cholesterol biosynthesis genes (e.g., HMG-CoA reductase) .

Q. What ethical and technical considerations apply when using this compound in human pluripotent stem cell (hPSC) research?

Answer : hPSC studies require approval from institutional ethics committees (e.g., University of Melbourne Human Ethics Committee #0605017) .

Methodological Guidance :

- Validate this compound’s cytotoxicity thresholds in hPSC-derived sensory neurons via MTT assays.

- Ensure compliance with Good Laboratory Practice (GLP) for data reproducibility .

Q. How can this compound be utilized in agricultural biotechnology applications, such as lignocellulose degradation?

Answer : this compound enhances fungal degradation of wheat straw by penetrating plant cell walls during solid-state fermentation (SSF) .

Methodological Guidance :

- Optimize SSF conditions (e.g., 10 g/L milled wheat straw, 30-day culture) and measure cellulose digestibility via reducing sugar assays.

- Use TEM immunogold labeling to visualize this compound’s localization in fungal hyphae .

Q. What strategies mitigate data variability in this compound’s effects across cancer models (e.g., breast cancer vs. hepatocellular carcinoma)?

Answer : Tissue-specific ACAT expression and lipid microenvironments influence this compound’s efficacy.

Methodological Guidance :

- Profile lipid droplet content via Oil Red O staining in tumor biopsies pre/post-treatment.

- Compare ACAT1/2 isoform dominance using immunohistochemistry .

Q. How should contradictory findings between theoretical models and experimental results on this compound’s mutagenic thresholds be addressed?

Answer : Theoretical models predicting "flattest" fitness landscapes may conflict with observed extinction thresholds due to oversimplified assumptions about sequence space .

Methodological Guidance :

- Validate models with empirical mutation rate data from in vitro viral passage experiments.

- Apply Bayesian statistics to reconcile model predictions with observed lethal mutagenesis thresholds .

Q. Table 1: Key Experimental Parameters for this compound Studies

特性

IUPAC Name |

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPITLNVYVCTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。